ESAG 7 protein - 148998-45-2

ESAG 7 protein

Catalog Number: EVT-1520893
CAS Number: 148998-45-2
Molecular Formula: C8H13N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The ESAG 7 protein is classified under the category of membrane proteins due to its localization in the cell membrane of Trypanosoma brucei. It is specifically involved in the transport and uptake of transferrin-bound iron, which is vital for various cellular processes. The protein's expression is tightly regulated and occurs as part of a polycistronic mRNA that includes other genes necessary for maintaining the parasite's lifecycle and pathogenicity.

Synthesis Analysis

Methods and Technical Details

The synthesis of ESAG 7 protein can be achieved through various methods, including cell-free protein expression systems. These systems utilize extracts from cells (e.g., HeLa cells) that provide all necessary components for transcription and translation. The process typically involves:

  1. Preparation of Genetic Template: The DNA or mRNA encoding ESAG 7 is prepared.
  2. Cell Extract Preparation: Cell lysates are obtained from suitable eukaryotic sources, containing ribosomes, tRNA, amino acids, and other factors necessary for protein synthesis.
  3. Reaction Setup: The genetic template is mixed with the cell extract and incubated under conditions that promote protein synthesis (e.g., temperature and time).
  4. Purification: The synthesized protein is then purified using techniques such as affinity chromatography or mass spectrometry to ensure high yield and purity.

Cell-free systems allow for rapid production and analysis of proteins without the complexities associated with whole-cell systems, making them advantageous for studying proteins like ESAG 7 that may require specific post-translational modifications.

Molecular Structure Analysis

Structure and Data

Data on similar proteins suggest that ESAG 7 likely possesses transmembrane domains that anchor it to the plasma membrane while allowing interaction with transferrin in the extracellular environment.

Chemical Reactions Analysis

Reactions and Technical Details

ESAG 7 participates in several biochemical reactions primarily related to iron transport. The key reaction involves:

  • Binding of Transferrin: The heterodimeric receptor binds to transferrin, a serum glycoprotein that transports iron in blood.
  • Endocytosis: Following binding, the complex undergoes endocytosis, allowing the parasite to internalize iron.
  • Release of Iron: Inside the cell, iron is released from transferrin for use in metabolic processes.

These reactions are critical for maintaining cellular iron homeostasis, especially given that Trypanosoma brucei encounters iron-limited conditions within host organisms.

Mechanism of Action

Process and Data

The mechanism by which ESAG 7 operates involves several steps:

  1. Transferrin Binding: The heterodimeric receptor binds transferrin at the surface of Trypanosoma brucei.
  2. Internalization: Upon binding, the receptor-transferrin complex is internalized via endocytosis.
  3. Iron Release: Once inside the endosome, environmental changes trigger the release of iron from transferrin.
  4. Utilization: Released iron is then utilized in various cellular processes such as respiration and DNA synthesis.

This mechanism underscores the importance of ESAG 7 in ensuring that Trypanosoma brucei can efficiently acquire essential nutrients from its host.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ESAG 7 protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 30-40 kDa based on similar proteins.
  • Solubility: As a membrane protein, it may require detergents for solubilization during purification processes.
  • Stability: Stability can be affected by factors such as pH, temperature, and ionic strength.

These properties are crucial when considering methods for purification and characterization of ESAG 7.

Applications

Scientific Uses

ESAG 7 protein has significant implications in scientific research:

  • Pathogenesis Studies: Understanding how Trypanosoma brucei interacts with host iron transport mechanisms can inform strategies to combat infections such as African sleeping sickness.
  • Vaccine Development: Targeting components like ESAG 7 could lead to novel vaccine candidates against trypanosomiasis.
  • Biotechnological Applications: Insights into its structure-function relationship may aid in designing biosensors or therapeutic agents targeting similar pathways in other pathogens.

Research into ESAG 7 continues to provide valuable information on parasitic biology and potential therapeutic interventions against diseases caused by Trypanosoma brucei.

Molecular Characterization of ESAG 7

Genomic Context in Trypanosoma brucei Expression Sites

Polycistronic Transcription Units in Bloodstream Expression Sites (BESs)

ESAG 7 is exclusively transcribed within specialized subtelomeric loci known as Bloodstream Expression Sites (BESs). These BESs are polycistronic transcription units driven by a single RNA Polymerase I (Pol I) promoter, located 40-60 kb upstream of the telomeric variant surface glycoprotein (VSG) gene. Each BES functions as a coordinated genetic cassette, transcribing a set of Expression Site Associated Genes (ESAGs 1-12), alongside a single VSG gene, as a single long precursor mRNA. This polycistronic transcript undergoes trans-splicing and polyadenylation to generate individual mature mRNAs for each gene within the unit [2] [5] [9].

Crucially, T. brucei possesses approximately 15 BESs per haploid genome, but exhibits strict monoallelic expression. Only one BES is transcriptionally active in a given bloodstream-form parasite at any time, while the others are epigenetically silenced. This monoallelic control ensures singular VSG expression for antigenic variation and simultaneously dictates which specific ESAG 6 and ESAG 7 alleles are expressed to form the heterodimeric transferrin receptor (TfR) [2] [5]. The activation of different BESs, therefore, allows the parasite to rapidly switch not only its surface antigen (VSG) but also the ligand-binding properties of its transferrin receptor, adapting to different host sera.

Table 1: Key Features of Trypanosoma brucei Bloodstream Expression Sites (BESs)

FeatureDescriptionFunctional Implication
Transcription MachineryRNA Polymerase IUnusual for protein-coding genes; high transcription rate
ArchitecturePolycistronic unit (40-60 kb)Co-regulated expression of ESAGs and VSG
PromoterConserved, upstream (~40-60 kb from telomere)Bidirectional, controls entire BES expression [5]
Gene ContentVariable combination of ESAGs 1-12, followed by a VSG geneFunctional diversity between BESs; only one BES active per cell
TerminationAt telomere; involves 70-bp repeats upstream of VSGTranscriptional attenuation signals
RegulationEpigenetic silencing (except one active BES); influenced by chromatin context and nuclear locationBasis for antigenic variation and receptor switching

Co-Localization with ESAG 6 and VSG Genes

ESAG 7 is invariably located immediately adjacent to ESAG 6 within the active BES. These two genes form a tightly linked pair, positioned upstream of the VSG gene and downstream of other ESAGs (like ESAG 1, 2, 3, 4, 5, 8). The genomic organization typically follows the pattern: ... - ESAG5 - ESAG6 - ESAG7 - [70 bp repeats] - VSG [1] [4] [5].

This physical co-localization is fundamental to the function of ESAG 7. The mRNAs for ESAG 6 and ESAG 7 are co-transcribed from the same promoter as part of the polycistron. More critically, their protein products must physically interact to form a functional heterodimeric complex. The ESAG 6 and ESAG 7 proteins are co-dependent: neither can form a functional transferrin-binding receptor alone. ESAG 6 is a heterogeneously glycosylated protein (50-60 kDa) modified by a glycosylphosphatidylinositol (GPI) anchor at its C-terminus, anchoring the complex to the outer leaflet of the plasma membrane, primarily within the flagellar pocket. ESAG 7 is a 42 kDa glycoprotein lacking a membrane anchor; its association with the membrane-bound ESAG 6 is essential for its surface localization and function [1] [4] [9]. This heterodimer structurally mimics the N-terminal domain of the VSG, utilizing similar surface loops to form the transferrin-binding interface [4] [8].

Table 2: Structural and Functional Characteristics of ESAG 6/7 Heterodimer vs. VSG

PropertyESAG 6/7 Transferrin Receptor HeterodimerVariant Surface Glycoprotein (VSG)
CompositionHeterodimer (ESAG 6 + ESAG 7)Homodimer
Membrane AnchorESAG 6: GPI anchor; ESAG 7: None (relies on ESAG 6)GPI anchor on each monomer
Molecular WeightESAG 6: 50-60 kDa; ESAG 7: 42 kDa~50-60 kDa per monomer
Structural MotifShares N-terminal domain fold with VSG [4]Characteristic N-terminal helical bundle, C-terminal domain
Primary FunctionHigh-affinity binding and uptake of host transferrin (Iron acquisition)Immune evasion through antigenic variation
LocalizationPredominantly flagellar pocket membrane and lumenEntire cell surface coat
Expression Level~3,000 heterodimers/cell [10]~5 x 10^6 dimers/cell
Binding SpecificityVariable affinity depending on ESAG 6/7 allele [4] [9]Highly variable antigenic determinants

Gene Structure and Regulatory Elements

Promoter Architecture and Transcriptional Control

The transcriptional regulation of ESAG 7 is governed by the architecture of the BES promoter and the unique mechanisms controlling monoallelic expression in T. brucei.

  • BES Promoter Structure: The promoter responsible for initiating transcription of the entire BES polycistron, including ESAG 7, is located ~40-60 kb upstream of the telomeric VSG gene. This promoter is bidirectional, also controlling the expression of genes on the opposing strand (e.g., BES transcripts) [5]. While the core promoter elements driving Pol I transcription are distinct from typical Pol II promoters, they share the property of being sensitive to environmental cues like temperature, which contributes to developmental regulation between insect and bloodstream stages. Crucially, the promoter itself is not inherently variable; the differences in expression levels and responses between BESs arise from the epigenetic context and the specific gene content downstream, rather than fundamental promoter sequence divergence [2] [5].
  • Transcriptional Control and Monoallelic Expression: The primary level of transcriptional control for ESAG 7 is the activation of its resident BES. The single active BES is transcribed at an extremely high rate by Pol I, located within a specialized nuclear compartment termed the Expression Site Body (ESB). The mechanisms ensuring only one BES is active involve a combination of epigenetic factors:
  • Chromatin Environment: Active BESs reside in extranucleolar chromatin, while silenced BESs are associated with repressive heterochromatin marked by specific histone modifications (e.g., H3K27me3, H4K10me) and associated proteins. The active site is marked by histone acetylation and Pol I occupancy [5].
  • Nuclear Positioning: The active BES telomere is tethered to the nuclear periphery near the nuclear pore complex, potentially facilitating mRNA export, while silenced sites are differently localized.
  • Transcriptional Interference & Attenuation: While the promoter is active in many BESs, transcription elongation is highly attenuated in silenced sites, often terminating before reaching the ESAGs and VSG. This attenuation is influenced by chromatin structure and potentially by the 70 bp repeats upstream of the VSG [2] [7].

Evolutionary Conservation of Coding Sequences

The ESAG 7 gene exhibits a pattern of sequence evolution shaped by its role in host adaptation and its location within dynamic subtelomeric regions.

  • Sequence Mosaicism and Recombination: Phylogenetic analyses of ESAG families across different BESs reveal that these loci are sequence mosaics. ESAG 7 (and ESAG 6) genes within a single parasite strain are more closely related to counterparts in the same relative position (e.g., all ESAG 7s) across different BESs than they are to adjacent genes (e.g., ESAG 6) within the same BES [2]. This indicates that extensive recombination, particularly gene conversion events between homologous ESAGs located in different BESs, has been a major driver of their evolution. This recombination shuffles polymorphisms, creating novel combinations of ESAG 6 and ESAG 7 alleles within BESs.
  • Conservation Under Functional Constraint: Despite the mosaicism and evidence of positive selection in specific regions (like the ligand-binding loops), the overall coding sequence of ESAG 7 shows significant conservation. This conservation reflects the structural constraints necessary for three critical functions:
  • Dimerization with ESAG 6: The interface required for stable heterodimer formation is conserved.
  • Formation of the Ligand-Binding Site: The core structural fold, homologous to the N-terminal domain of VSGs, is conserved. Four hypervariable surface loops within this domain, particularly in ESAG 6 but with contributions from ESAG 7, primarily determine transferrin binding affinity and specificity. Mutations in these loops can drastically alter affinity for transferrins from different mammalian hosts [4] [9].
  • Glycosylation: Conserved N-glycosylation sites are crucial for protein folding, stability, and potentially modulating ligand interaction or immune evasion.
  • Regulatory Sequence Conservation - The 3'UTR: While the coding sequence evolves via recombination and point mutations, the 3' untranslated region (3'UTR) of the ESAG 7 mRNA plays a conserved critical role in post-transcriptional regulation. Fusion of the ESAG 6/7 3'UTR to reporter genes (e.g., GFP, Luciferase) is sufficient to confer dynamic, iron-responsive regulation. Under iron-replete conditions, this 3'UTR mediates repression of mRNA and/or protein levels. Upon iron starvation, this repression is alleviated, leading to rapid (within hours) upregulation of mRNA and protein expression. This regulation occurs independently of the genomic location of the reporter construct, proving the 3'UTR harbors cis-acting regulatory elements recognized by trans-acting factors (likely RNA-binding proteins) that respond to iron status [8]. This conserved mechanism allows the parasite to rapidly upregulate its transferrin receptor expression in response to iron limitation without needing to switch the entire active BES.

Properties

CAS Number

148998-45-2

Product Name

ESAG 7 protein

Molecular Formula

C8H13N

Synonyms

ESAG 7 protein

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